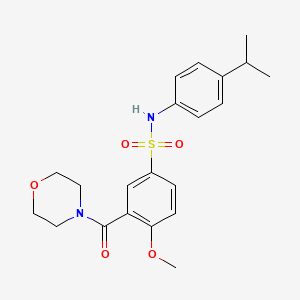![molecular formula C13H11BrN2O3 B5853632 N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5853632.png)
N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide, also known as BFI-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. BFI-1 works by inhibiting the activity of the BCL6 transcription factor, which is known to play a critical role in the development and progression of various types of cancer.
Aplicaciones Científicas De Investigación
N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide has been extensively studied for its potential therapeutic applications in cancer treatment. In particular, this compound has been shown to be effective in inhibiting the growth and survival of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Mecanismo De Acción
N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide works by inhibiting the activity of the BCL6 transcription factor, which is known to play a critical role in the development and progression of various types of cancer. BCL6 is a transcriptional repressor that regulates the expression of genes involved in cell cycle progression, apoptosis, and DNA damage response. By inhibiting the activity of BCL6, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. In particular, this compound can induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of BCL6. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide is its specificity for the BCL6 transcription factor, which makes it a promising candidate for cancer treatment. Additionally, this compound has been shown to have minimal toxicity in normal cells, which is an important consideration for cancer treatment. However, one of the limitations of this compound is its relatively low potency, which may limit its effectiveness in cancer treatment.
Direcciones Futuras
There are several future directions for research on N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide. One area of research is the development of more potent analogs of this compound that can be used for cancer treatment. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to this compound. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in cancer treatment.
Métodos De Síntesis
The synthesis of N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide involves several steps, including the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride, which is then reacted with 5-bromo-2-furancarboxylic acid to form 5-bromo-2-furoyl chloride. The resulting compound is then reacted with 3-methylbenzene-1-carboximidamide to form this compound.
Propiedades
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3/c1-8-3-2-4-9(7-8)12(15)16-19-13(17)10-5-6-11(14)18-10/h2-7H,1H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWCTBXURBGUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)C2=CC=C(O2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC=C(O2)Br)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5853553.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5853555.png)

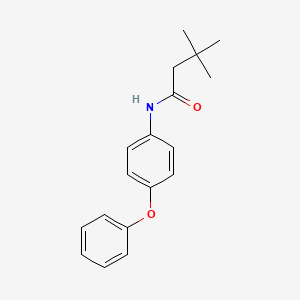
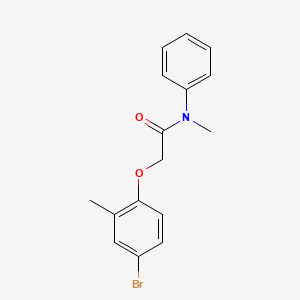

![4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5853601.png)

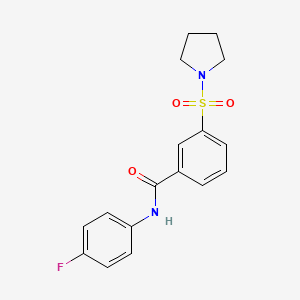
![N-{3,5-dichloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5853626.png)
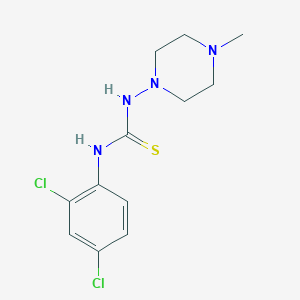
![2-(3-fluorophenyl)-4-{3-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5853642.png)
